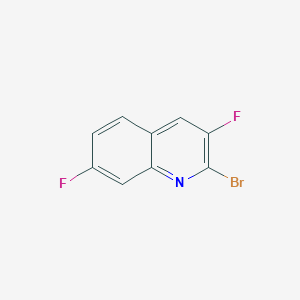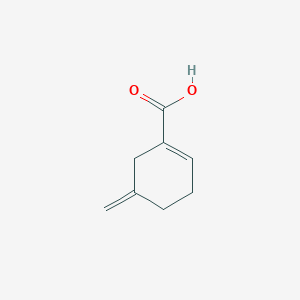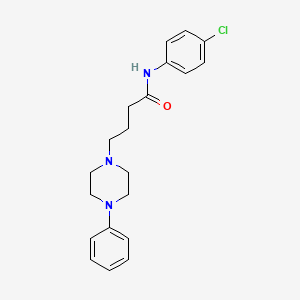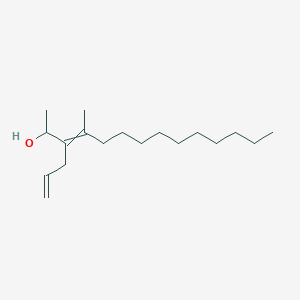![molecular formula C12H16Cl2O2 B14193530 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol CAS No. 917838-91-6](/img/structure/B14193530.png)
2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol: is an organic compound characterized by the presence of two chlorine atoms, a phenol group, and an ether linkage to a 2,3-dimethylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol typically involves the reaction of 2,5-dichlorophenol with 2,3-dimethylbutan-2-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the alcohol reacts with the phenol group, resulting in the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of catalysts and solvents that facilitate the reaction while minimizing side products is crucial for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenol group in 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the phenol group or the ether linkage.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Substituted phenolic compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry: 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the effects of chlorinated phenols on biological systems. It may serve as a model compound for investigating the toxicity and metabolic pathways of similar chlorinated phenols.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In industrial applications, this compound can be used as a starting material for the production of specialty chemicals, polymers, and other materials.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the chlorine atoms and ether linkage may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,5-Dichlorophenol: Lacks the ether linkage and the 2,3-dimethylbutan-2-yl group.
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol: Lacks the chlorine atoms.
2,5-Dichloro-4-methoxyphenol: Contains a methoxy group instead of the 2,3-dimethylbutan-2-yl group.
Uniqueness: 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol is unique due to the combination of its chlorinated phenol structure and the bulky 2,3-dimethylbutan-2-yl ether group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
917838-91-6 |
|---|---|
Formule moléculaire |
C12H16Cl2O2 |
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
2,5-dichloro-4-(2,3-dimethylbutan-2-yloxy)phenol |
InChI |
InChI=1S/C12H16Cl2O2/c1-7(2)12(3,4)16-11-6-8(13)10(15)5-9(11)14/h5-7,15H,1-4H3 |
Clé InChI |
BJGJHAVGZZNTAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)OC1=C(C=C(C(=C1)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)


![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)



![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)



![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
